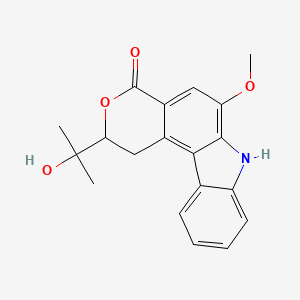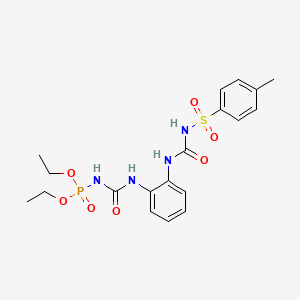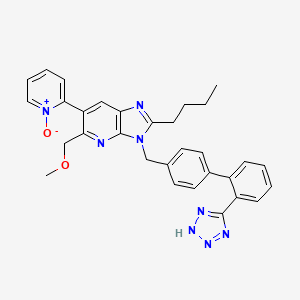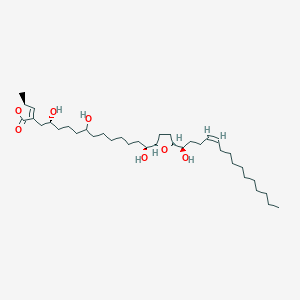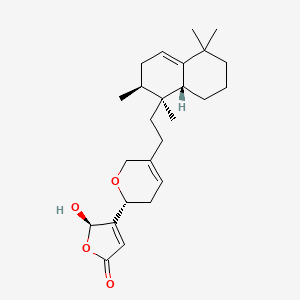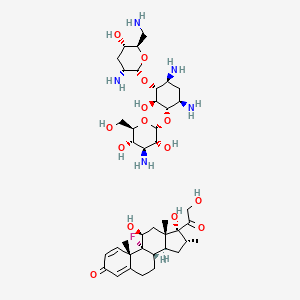
Dexamethasone mixture with tobramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A topical preparation of tobramycin and dexamethasone that is used for treating or preventing superficial bacterial infections of the eye.
Scientific Research Applications
1. Treatment of Ocular Infections and Inflammations
Research indicates that the combination of dexamethasone with tobramycin is highly effective in treating various ocular conditions, particularly those involving inflammation and bacterial infections. Studies have demonstrated the efficacy of this combination in treating chronic suppurative otitis media, ocular inflammation after cataract surgery, and blepharitis, offering both anti-inflammatory and antibacterial benefits. Notably, the combination has been shown to provide faster relief from inflammation compared to other treatments and is well-tolerated by patients. Its application spans across multiple ocular conditions, showcasing its versatility as a treatment option in ophthalmology (Alper et al., 2000), (Russo et al., 2007), (Torkildsen et al., 2011).
2. Enhancing Drug Delivery and Stability
Innovative formulations involving dexamethasone and tobramycin, such as microemulsions and novel suspension technologies, have been developed to enhance drug delivery to the anterior segment of the eye. These advancements not only improve the treatment's efficacy by increasing drug stability and bioavailability but also offer the potential for reduced dosing frequency and enhanced patient compliance. Studies have highlighted the stability and increased anti-inflammatory and antibacterial activity of these novel formulations, suggesting that they could be effective alternatives to traditional eye drop suspensions (Bachu et al., 2018), (Scoper et al., 2008).
3. Comparative Effectiveness and Safety Profiles
Several studies have focused on comparing the effectiveness and safety profiles of dexamethasone-tobramycin combinations with other antibiotic and steroid combinations. These studies provide valuable insights into the relative performance of these treatments in controlling ocular inflammation and infection. For instance, the combination has been compared with other formulations for controlling inflammation post-ophthalmic surgeries, with results indicating its efficacy and the importance of monitoring specific parameters like intraocular pressure. These comparative studies are crucial for understanding the nuanced performance of dexamethasone-tobramycin combinations in various clinical scenarios and patient populations (Notivol et al., 2004), (Yan et al., 2013).
properties
CAS RN |
288392-57-4 |
|---|---|
Product Name |
Dexamethasone mixture with tobramycin |
Molecular Formula |
C40H66FN5O14 |
Molecular Weight |
860 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5.C18H37N5O9/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;5-18,24-28H,1-4,19-23H2/t12-,15+,16+,17+,19+,20+,21+,22+;5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m10/s1 |
InChI Key |
DWLNMMCXGSKYEM-VQHMUFKESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Other CAS RN |
288392-57-4 |
synonyms |
TobraDex TobraDex ST Tobramycin Dexamethasone Drug Combination Tobramycin, Dexamethasone Drug Combination Tobramycin-Dexamethasone Drug Combination |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



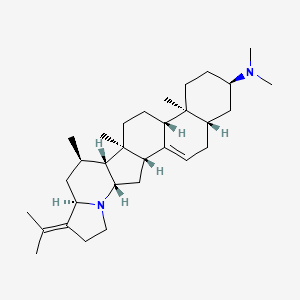
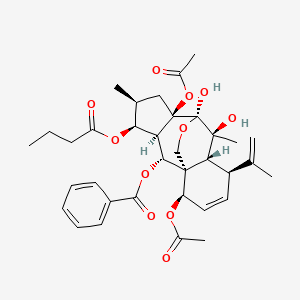


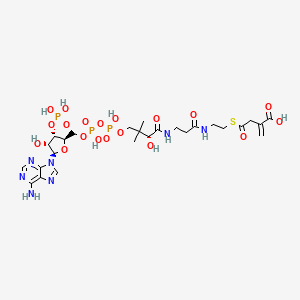
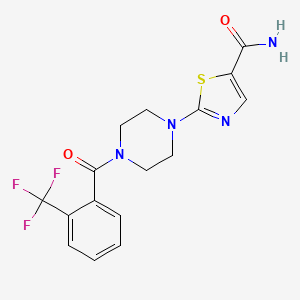
![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247132.png)
